molecular formula C6H5ClF2IN B13455782 3,4-Difluoro-2-iodoaniline hydrochloride

3,4-Difluoro-2-iodoaniline hydrochloride

Cat. No.: B13455782
M. Wt: 291.46 g/mol
InChI Key: KBVUSGKWBUDHLZ-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-iodoaniline hydrochloride: is an organic compound with the molecular formula C6H4F2IN·HCl It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-iodoaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with fluorinating and iodinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available aniline. The process includes steps such as nitration, reduction, and halogenation, followed by purification and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-2-iodoaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3,4-Difluoro-2-iodoaniline hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of fluorinated organic compounds, which have unique properties and applications .

Biology and Medicine: The compound is studied for its potential biological activity. Fluorinated anilines are known to exhibit various pharmacological properties, and research is ongoing to explore their potential as therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-iodoaniline hydrochloride involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 2,4-Difluoro-3-iodoaniline
  • 3,5-Difluoro-4-iodoaniline
  • 2,3-Difluoro-4-iodoaniline

Comparison: Compared to its similar compounds, 3,4-Difluoro-2-iodoaniline hydrochloride is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H5ClF2IN

Molecular Weight

291.46 g/mol

IUPAC Name

3,4-difluoro-2-iodoaniline;hydrochloride

InChI

InChI=1S/C6H4F2IN.ClH/c7-3-1-2-4(10)6(9)5(3)8;/h1-2H,10H2;1H

InChI Key

KBVUSGKWBUDHLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)I)F)F.Cl

Origin of Product

United States

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